molecular formula C14H15N3O B5726056 N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide

Cat. No. B5726056
M. Wt: 241.29 g/mol
InChI Key: DURXHCWSWUSALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives that have been used in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has also been shown to modulate the activity of certain neurotransmitters, which may explain its potential use as a tool in neuroscience research.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide can inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide in lab experiments is its versatility. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, making it a useful tool in a variety of research areas. However, one of the limitations of using N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide in lab experiments is its potential toxicity. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide. One area of research that is particularly promising is the development of new drugs for the treatment of various diseases. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria, making it a potentially useful tool in the development of new drugs. Another area of research that is promising is the use of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide as a tool in neuroscience research. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide and its potential applications in scientific research.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 4,6-dimethyl-2-amino-pyrimidine in the presence of a coupling reagent. The resulting product is then purified by recrystallization or column chromatography. Other methods for synthesizing N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide include the reaction of 3-methylbenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base, or the reaction of 3-methylbenzamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide is in the development of new drugs for the treatment of various diseases. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has also been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitters.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-5-4-6-12(7-9)13(18)17-14-15-10(2)8-11(3)16-14/h4-8H,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURXHCWSWUSALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5476458

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